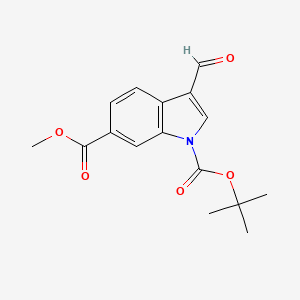

1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate” is a chemical compound with the molecular formula C15H17NO3 . It is also known by other names such as “tert-Butyl 3-formyl-6-methyl-1H-indole-1-carboxylate” and "1-Boc-6-Methyl-3-formylindole" .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This core structure is substituted with a tert-butyl group, a methyl group, and a formyl group .Aplicaciones Científicas De Investigación

Role in Synthesis of Biologically Active Compounds

Indole derivatives, such as “1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate”, have been used in the synthesis of biologically active compounds. These compounds have shown potential for the treatment of various disorders in the human body, including cancer cells and microbes .

Importance in Cell Biology

Indoles play a significant role in cell biology. Both natural and synthetic indoles exhibit various biologically vital properties .

Use in Alkaloid Synthesis

Indoles are a significant heterocyclic system in natural products and drugs. They are prevalent moieties present in selected alkaloids .

Scaffold for Synthesis of Natural Products

3-Formylindole derivatives, like “1-Tert-butyl 6-methyl 3-formyl-1h-indole-1,6-dicarboxylate”, containing an alkyne, enyne, or diene moiety at the 4-position are significant as a scaffold in the synthesis of biologically active natural products. These products are isolated from various sources, including plants, bacteria, and fungi .

Precursor to Biologically Active Natural Products

The compound can serve as a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Role in Synthesis of Indoles with Enyne or Diene Substituents

The compound can be used in the synthesis of indoles with enyne or diene substituents. These syntheses are significant as they utilize simple commercially available materials .

Mecanismo De Acción

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . .

Propiedades

IUPAC Name |

1-O-tert-butyl 6-O-methyl 3-formylindole-1,6-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-11(9-18)12-6-5-10(7-13(12)17)14(19)21-4/h5-9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBQQPNSHLBCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)C(=O)OC)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427820 |

Source

|

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850374-95-7 |

Source

|

| Record name | 1-tert-Butyl 6-methyl 3-formyl-1H-indole-1,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)